![molecular formula C14H8FN5S B295074 6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as FPTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. FPTT has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications. In
Wirkmechanismus
The mechanism of action of FPTT is not fully understood. However, studies have suggested that FPTT may exert its biological activity by binding to specific targets, such as enzymes, receptors, and proteins. FPTT may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects
FPTT has been shown to have various biochemical and physiological effects. In cancer cells, FPTT has been reported to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In fungal cells, FPTT has been shown to inhibit cell growth and disrupt cell wall synthesis. In bacterial cells, FPTT has been reported to inhibit bacterial growth and biofilm formation.
Vorteile Und Einschränkungen Für Laborexperimente
FPTT has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. FPTT is also stable and can be stored for long periods without degradation. However, FPTT has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy. FPTT also has low selectivity, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for FPTT research. One potential direction is to explore the use of FPTT as a scaffold for drug development. Modifications to the FPTT structure could improve its selectivity and potency, leading to the development of novel therapeutics. Another direction is to study the mechanism of action of FPTT in more detail. Understanding how FPTT interacts with its targets could provide insights into its biological activity and facilitate the development of more potent analogs. Additionally, FPTT could be explored for its potential applications in other fields, such as organic electronics and optoelectronics.
Conclusion
In conclusion, FPTT is a promising compound with potential applications in various fields. Its unique chemical structure makes it a promising candidate for drug development and other scientific research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FPTT have been discussed in this paper. Further research is needed to fully understand the potential of FPTT and its derivatives.
Synthesemethoden
The synthesis of FPTT involves the reaction of 2-fluoroaniline, 4-pyridinecarboxaldehyde, and 1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
FPTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FPTT has been evaluated for its anticancer, antifungal, and antibacterial activities. In biochemistry, FPTT has been used as a probe to study protein-ligand interactions. In material science, FPTT has been explored for its potential applications in organic electronics and optoelectronics.
Eigenschaften
Molekularformel |
C14H8FN5S |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
6-(2-fluorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8FN5S/c15-11-4-2-1-3-10(11)13-19-20-12(17-18-14(20)21-13)9-5-7-16-8-6-9/h1-8H |
InChI-Schlüssel |
PUDWLRLHMZCSHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
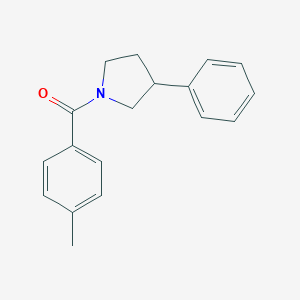
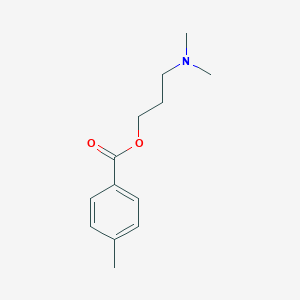
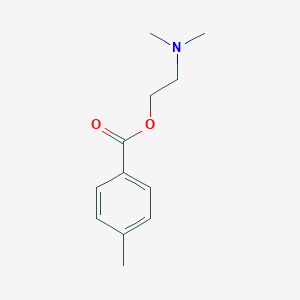
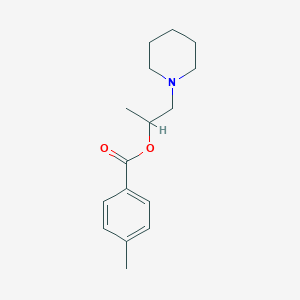

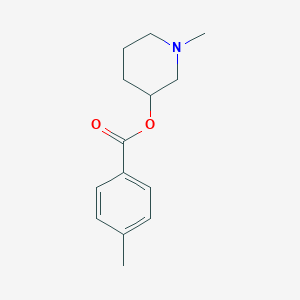
![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)


